molecular formula C18H18BrN5O B11016197 2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B11016197
M. Wt: 400.3 g/mol
InChI Key: YJFDZXVEAPMKBK-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is a synthetic organic compound that features a brominated indole moiety linked to a piperazine ring substituted with a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone typically involves multiple steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane to yield 5-bromoindole.

    Formation of Ethanone Intermediate: The 5-bromoindole is then reacted with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to form the ethanone intermediate.

    Piperazine Substitution: The ethanone intermediate is then reacted with 4-(pyrimidin-2-yl)piperazine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced ethanone derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes involved in diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone
  • 2-(5-fluoro-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone
  • 2-(5-methyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

Uniqueness

The uniqueness of 2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of the indole and piperazine moieties provides a versatile scaffold for further chemical modifications and optimization in drug development.

Properties

Molecular Formula

C18H18BrN5O

Molecular Weight

400.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C18H18BrN5O/c19-15-2-3-16-14(12-15)4-7-24(16)13-17(25)22-8-10-23(11-9-22)18-20-5-1-6-21-18/h1-7,12H,8-11,13H2

InChI Key

YJFDZXVEAPMKBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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